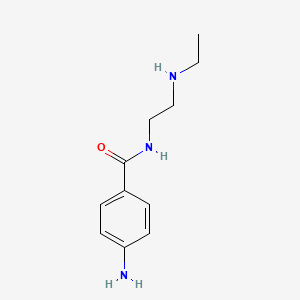
Desethylprocainamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethylprocainamide, also known as this compound, is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Desethylprocainamide exhibits antiarrhythmic properties similar to its parent compound, procainamide. Research indicates that it can prevent ventricular fibrillation in experimental models, although it is generally less potent than procainamide itself. Specifically, studies have shown that this compound is approximately 1.5 times less potent than procainamide in terms of dose and 1.7 times less potent regarding plasma concentration required for antiarrhythmic effects .
Table 1: Comparison of Potency between Procainamide and Its Metabolites
| Compound | Relative Potency (Dose) | Relative Potency (Plasma Concentration) |
|---|---|---|
| Procainamide | 1.0 | 1.0 |
| This compound | 0.67 | 0.59 |
| N-acetylprocainamide | 1.8 | 2.9 |
Clinical Implications
This compound is primarily studied in the context of procainamide therapy for cardiac arrhythmias. The presence of this metabolite can influence the therapeutic outcomes and side effects associated with procainamide treatment.
Drug-Induced Lupus Erythematosus
One significant clinical concern with procainamide therapy is the development of drug-induced lupus erythematosus, which has been linked to the metabolites generated during metabolism, including this compound. The incidence of lupus is reported to be higher in patients with certain genetic backgrounds affecting drug metabolism . The metabolic pathway involving cytochrome P450 enzymes plays a crucial role in determining the levels of this compound and other metabolites that may contribute to adverse effects.
Metabolic Pathways
The metabolism of procainamide to this compound involves the action of cytochrome P450 enzymes, particularly CYP2D6. Studies have demonstrated that individuals with varying CYP2D6 activity exhibit different metabolic profiles for procainamide and its metabolites, which can affect both efficacy and toxicity .
Research Findings
Recent studies utilizing advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry have elucidated the metabolic pathways of procainamide and its metabolites, including this compound. These findings help clarify how genetic variations among patients can lead to different therapeutic responses and side effects .
Case Study 1: Antiarrhythmic Efficacy
A case study involving a patient treated with procainamide demonstrated that monitoring levels of this compound could provide insights into therapeutic efficacy and safety, suggesting that this metabolite should be considered when evaluating treatment responses .
Case Study 2: Adverse Effects
Another case highlighted a patient who developed symptoms consistent with drug-induced lupus after prolonged procainamide therapy, emphasizing the need for vigilance regarding metabolite levels, including this compound, during treatment .
Propiedades
Número CAS |
76806-95-6 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-amino-N-[2-(ethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H17N3O/c1-2-13-7-8-14-11(15)9-3-5-10(12)6-4-9/h3-6,13H,2,7-8,12H2,1H3,(H,14,15) |
Clave InChI |
WFWKZHZTDPTPOV-UHFFFAOYSA-N |
SMILES |
CCNCCNC(=O)C1=CC=C(C=C1)N |
SMILES canónico |
CCNCCNC(=O)C1=CC=C(C=C1)N |
Key on ui other cas no. |
76806-95-6 |
Sinónimos |
deethylprocainamide desethylprocainamide PADE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















